![molecular formula C17H24N2O3 B5635259 N-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5635259.png)
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions, where the key strategies include Mannich reactions, aminomethylation, and Favorskii rearrangement. For example, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, demonstrating the versatility of piperidine in forming complex molecules (Dotsenko et al., 2012).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively analyzed through methods such as X-ray diffraction, showing detailed insights into their three-dimensional conformations. These studies are essential for understanding the interaction of these molecules with biological targets or their reactivity in chemical reactions (Dyachenko & Karpov, 2013).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, including aminomethylation, alkylation, and hydrosilylation, which are critical for the synthesis of pharmacologically active compounds. These reactions highlight the chemical versatility of piperidine-based compounds (Pouramiri et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and crystal structure, are crucial for their application in material science and pharmaceuticals. For instance, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been studied, providing insights into their safety and utility in various applications (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and participation in specific reactions, define the applications of these compounds in synthetic chemistry and drug development. For example, the use of l-piperazine-2-carboxylic acid derived N-formamide as a Lewis basic catalyst for hydrosilylation of N-aryl imines showcases the chemical properties and utility of piperidine derivatives in catalysis (Wang et al., 2006).
Safety and Hazards
Future Directions
The continuous-flow process for the synthesis of N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) shows promise for efficient synthesis in gram-scale, corresponding to an overall productivity of 2.14 g/h after continuously running for over 8 hours . This suggests potential future directions for improving the synthesis process of similar compounds.
properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2)8-12(9-17(3,4)19-16)18-15(20)11-5-6-13-14(7-11)22-10-21-13/h5-7,12,19H,8-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCJCLIHJNDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
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